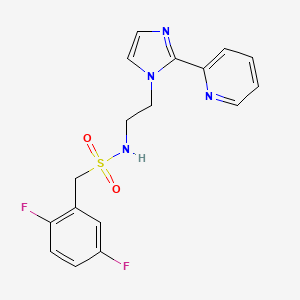

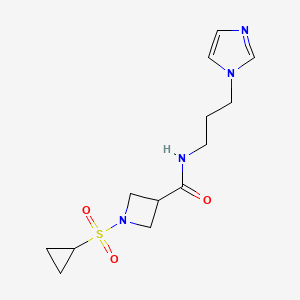

![molecular formula C10H12N4 B2497016 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1539446-79-1](/img/structure/B2497016.png)

2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The [1,2,4]triazolo [1,5- a ]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

A common approach to constructing the [1,2,4]triazolo [1,5- a ]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb (OAc) 4, or MnO 2, as well as more environmentally friendly PIFA (PhI (OCOCF 3) 2) and I 2 /KI were used . 2-Aminopyridine and nitriles were used as starting compounds for the preparation of [1,2,4]triazolo [1,5- a ]pyridines .Molecular Structure Analysis

The molecular structure of the compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Applications De Recherche Scientifique

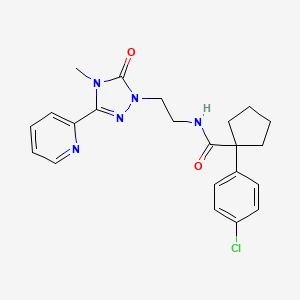

- Biological Activities : 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine exhibits various biological activities. It acts as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor. These properties make it relevant for potential therapeutic interventions .

- Clinical Trials and Marketed Drugs : The compound’s moiety, with various functional groups, has been explored in clinical trials and is found in drugs like Trapidil, Essramycin, and DSM-265 .

- Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyridines find use in material sciences. Their unique structure and properties contribute to their relevance in this field .

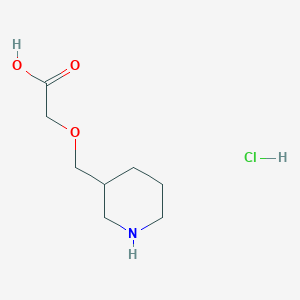

- Researchers have investigated the compound’s potential in treating cardiovascular disorders and type 2 diabetes .

- Hyperproliferative disorders, such as cancer, may benefit from compounds like 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine .

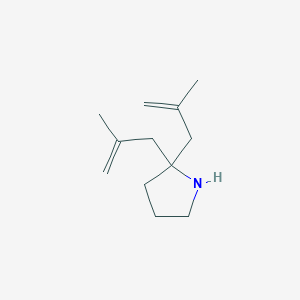

- The catalyst-free, microwave-mediated synthesis of this compound demonstrates its synthetic utility and scalability. Researchers have developed eco-friendly methods for its preparation .

Medicinal Chemistry and Drug Development

Material Sciences

Cardiovascular Disorders and Diabetes

Hyperproliferative Disorders

Organic Synthesis and Methodology

Material Science Applications

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These kinases play crucial roles in signal transduction for various cytokines and growth factors, making them important targets for drug development .

Mode of Action

Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to inhibit the activity of their target proteins, potentially by binding to the active site and preventing the protein’s normal function .

Biochemical Pathways

If this compound acts similarly to other 1,2,4-triazolo[1,5-a]pyridine derivatives, it may influence pathways involving janus kinases (jak1 and jak2) and phd-1 . These pathways are involved in various cellular processes, including cell growth, cell differentiation, cell migration, and immune response .

Result of Action

Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-tubercular effects .

Propriétés

IUPAC Name |

2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAZYZDIVNWNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=C(C=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

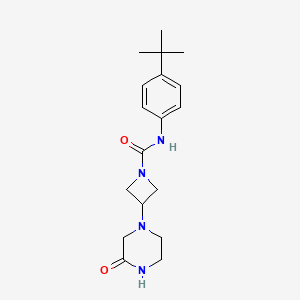

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)

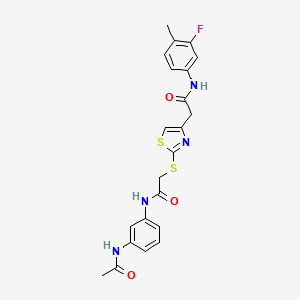

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)